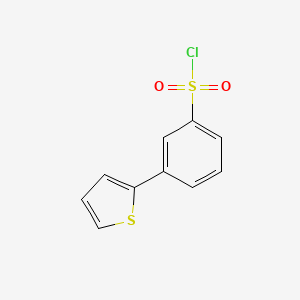

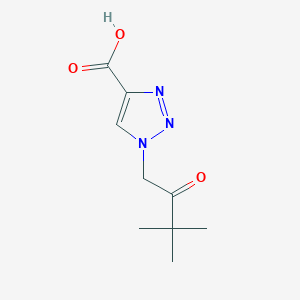

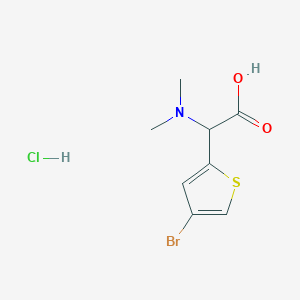

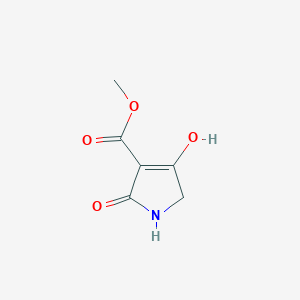

2-(Aminomethyl)-1lambda6-thiolane-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .

Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-1lambda6-thiolane-1,1-dione” are not available, aminomethyl groups often feature tertiary amines and are usually obtained by alkylation with Eschenmoser’s salt .Applications De Recherche Scientifique

Thiol-Chromene Click Chemistry for Bioimaging

One application involves the use of a coumarin-chromene derivative for thiol chemosensing in water. This derivative acts as a probe for the detection of thiols such as cysteine, homocysteine, and glutathione, without reacting to amino acids that do not contain thiols. This capability highlights its potential for designing regenerative chemodosimeters for detecting metals like Cu(2+), Hg(2+), and Cd(2+) in water. Furthermore, this derivative has been proven to detect thiols in living cells (HepG2 cells) through fluorescence enhancement, demonstrating its utility in bioimaging and the direct determination of biorelevant thiols in complex matrices like human plasma (Yang et al., 2013).

Thiol-ene Modification of Polymers

Another application is the thiol-ene modification of 1,2-polybutadiene using UV light or sunlight. This modification technique can be carried out under milder conditions, such as low or ambient temperature, and is particularly desirable for the synthesis of biohybrid samples containing sensitive functional groups like amino acids, sugars, or cholesteryl entities. This methodology points to the versatility of thiol-ene chemistry in creating functional materials under environmentally benign conditions (Brummelhuis, Diehl, & Schlaad, 2008).

Synthesis of Biodegradable Polyesteramides

Additionally, the synthesis of biodegradable polyesteramides with pendant functional groups showcases the use of morpholine-2,5-dione derivatives. These derivatives, when copolymerized with e-caprolactone or DL-lactide, lead to the formation of polyesteramides with protected functional groups, which can be further modified to introduce bioactive functionalities. This approach provides a pathway to creating polymers with specific properties for biomedical applications (Veld, Dijkstra, & Feijen, 1992).

Propriétés

IUPAC Name |

(1,1-dioxothiolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-4-5-2-1-3-9(5,7)8/h5H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVGTNCSNMGZGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(S(=O)(=O)C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-1lambda6-thiolane-1,1-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

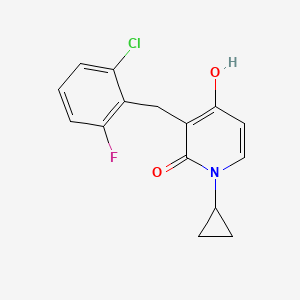

![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)